Cas no 90434-27-8 (5-(Aminomethyl)-2-chlorobenzoic acid)

5-(Aminomethyl)-2-chlorobenzoic acid is a versatile benzoic acid derivative featuring both an aminomethyl group and a chloro substituent on the aromatic ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the aminomethyl group allows for further functionalization, while the chloro substituent enhances reactivity in cross-coupling reactions. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal performance in synthetic pathways.
5-(Aminomethyl)-2-chlorobenzoic acid structure
90434-27-8 structure
Product Name:5-(Aminomethyl)-2-chlorobenzoic acid
CAS No:90434-27-8
MF:C8H8ClNO2
MW:185.607621192932
CID:5063775
PubChem ID:20378356
Update Time:2025-11-01

5-(Aminomethyl)-2-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(aminomethyl)-2-chlorobenzoic acid
    • 5-aminomethyl-2-chlorobenzoic acid
    • 5-(aminomethyl)-2-chloro-benzoic acid
    • 5-(Aminomethyl)-2-chlorobenzoic acid
    • MDL: MFCD18884019
    • Inchi: 1S/C8H8ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12)
    • InChI Key: YFQKOOJYQYRSTI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CN)=CC=1C(=O)O

Computed Properties

  • Exact Mass: 185.0243562g/mol
  • Monoisotopic Mass: 185.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 63.3

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Additional information on 5-(Aminomethyl)-2-chlorobenzoic acid

5-(Aminomethyl)-2-chlorobenzoic Acid: A Comprehensive Overview

5-(Aminomethyl)-2-chlorobenzoic acid (CAS No. 90434-27-8) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a chlorine atom at the 2-position and an aminomethyl group at the 5-position on the benzoic acid backbone, has garnered attention due to its potential in drug discovery, material synthesis, and catalytic processes. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.

The molecular formula of 5-(Aminomethyl)-2-chlorobenzoic acid is C8H9ClNO2, with a molecular weight of approximately 196.6 g/mol. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and an aminomethyl (-CH2NH2) group at position 5. This arrangement imparts the compound with both acidic and basic functionalities, making it suitable for various chemical transformations. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but readily soluble in organic solvents such as ethanol and ethyl acetate.

Recent studies have highlighted the importance of 5-(Aminomethyl)-2-chlorobenzoic acid in the development of novel pharmaceutical agents. Its structure allows for the incorporation of bioactive moieties, making it a valuable intermediate in drug design. For instance, researchers have explored its use as a precursor for anti-cancer drugs targeting specific oncogenic pathways. The presence of the aminomethyl group provides sites for further functionalization, enabling the creation of bioisosteres or prodrugs that enhance pharmacokinetic profiles.

In addition to its pharmaceutical applications, 5-(Aminomethyl)-2-chlorobenzoic acid has found utility in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Recent advancements in this area have demonstrated its potential as a building block for porous materials with applications in gas storage, catalysis, and sensing technologies. The combination of its acidic carboxylic group and basic amine functionality facilitates strong metal-ligand interactions, which are critical for stabilizing these complex architectures.

The synthesis of 5-(Aminomethyl)-2-chlorobenzoic acid typically involves multi-step organic transformations. A common approach begins with the chlorination of benzoic acid derivatives followed by alkylation or substitution reactions to introduce the aminomethyl group. Recent innovations in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved the efficiency and selectivity of these processes. Moreover, green chemistry principles have been integrated into synthetic protocols to minimize environmental impact and reduce waste generation.

From an environmental standpoint, understanding the fate and transport of 5-(Aminomethyl)-2-chlorobenzoic acid in natural systems is crucial for assessing its ecological risks. Studies have shown that it undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and potential bioaccumulation in aquatic organisms.

In conclusion, 5-(Aminomethyl)-2-chlorobenzoic acid (CAS No. 90434-27-8) stands as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure provides ample opportunities for functionalization and integration into advanced materials and drug delivery systems. As research continues to uncover new synthetic routes and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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